molecular formula C22H23NO3 B14851693 3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide

Cat. No.: B14851693
M. Wt: 349.4 g/mol
InChI Key: KTYRJNIASIXYFM-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide is an organic compound that features a benzodioxole ring and a cyclohexylphenyl group connected via an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Acrylamide Formation: The acrylamide moiety is introduced via a reaction between an appropriate amine and acryloyl chloride.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the acrylamide derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-N-phenylacrylamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide: Contains a methyl group instead of a cyclohexyl group, leading to differences in steric and electronic effects.

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide is unique due to the presence of both the benzodioxole ring and the cyclohexylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c24-22(13-7-16-6-12-20-21(14-16)26-15-25-20)23-19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-14,17H,1-5,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYRJNIASIXYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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